Cyclopentadienylnickel
Description
Cyclopentadienylnickel (CpNi) complexes feature a nickel center coordinated to a cyclopentadienyl (Cp) ligand, a structure that imparts unique redox stability and catalytic properties. These complexes are synthesized via methods such as reductions of CpNi(II) precursors, comproportionation of nickelocene (Cp₂Ni) with Ni(0) species, or oxidation of zerovalent nickel complexes . Key structural features include the Cp ligand’s hapticity remaining unchanged across oxidation states (Ni(I), Ni(II), Ni(III)), with minimal variation in Ni–Cp bond distances (<0.12 Å), enabling structural invariance during redox processes . This contrasts with other nickel complexes, such as Ni(diphos) systems, which undergo significant geometric reorganization upon reduction .
Properties
CAS No. |
61332-95-4 |
|---|---|
Molecular Formula |
C5H5Ni- |
Molecular Weight |
123.79 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;nickel |
InChI |
InChI=1S/C5H5.Ni/c1-2-4-5-3-1;/h1-5H;/q-1; |
InChI Key |
TWKFYCJMKMVFCV-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[Ni] |
Origin of Product |
United States |
Comparison with Similar Compounds
Electrochemical Properties
CpNi complexes exhibit distinct redox behavior compared to other nickel complexes. Cyclic voltammetry of [CpNi(pdt)Fe(dppe)(CO)]⁺ ([1a]⁺) reveals:
- Irreversible oxidation at +0.65 V vs Fc⁰/⁺.
- Reversible one-electron reduction at −1.20 V.
- Quasi-reversible reduction near −2.15 V, which becomes irreversible in THF with bulky counterions .
Density functional theory (DFT) calculations align with experimental trends, though deviations arise due to exclusion of counterions like BF₄⁻ in computational models .
Table 1: Electrochemical Data for CpNi Derivatives
Structural and Redox Stability
CpNi complexes exhibit superior structural stability compared to Ni(diphos) systems. In Ni(diphos) complexes, reduction from Ni⁰ to Niᴵ triggers a tetrahedral-to-planar geometric shift, whereas CpNi maintains consistent geometry across oxidation states (Niᴵ–Niᴵᴵᴵ) . This invariance minimizes reorganization energy, enhancing catalytic efficiency in redox-driven reactions.
Table 2: Structural Comparison of Nickel Complexes
| Property | CpNi Complexes | Ni(diphos) Complexes |
|---|---|---|
| Redox Sensitivity | Low (geometry unchanged) | High (geometry shifts) |
| Ni–Ligand Bonds | <0.12 Å variation | >0.3 Å variation |
| Oxidation States | Stable across Niᴵ–Niᴵᴵᴵ | Limited to Niᴵ–Niᴵᴵ |
Catalytic Performance
- Polymerization : CpNi complexes yield low-molecular-weight polyacetylene (Mn ~3,000) with mixed oligomers, whereas Ni(cod)₂–CF₃COO(allyl) produces higher-Mn polymers (Mn ~12,000) .
- C–C Bond Formation : CpNi N-heterocyclic carbene (NHC) complexes show efficacy in cross-coupling reactions, comparable to palladium catalysts in specific substrates . For example, CpNi(NHC) systems catalyze Suzuki-Miyaura couplings with aryl chlorides, though with slower kinetics than Pd-based systems .
Table 3: Catalytic Activity Comparison
Trinuclear Carbonyl Chemistry
CpNi forms stable trinuclear carbonyls (Cp₃Ni₃(CO)₂), which act as thermodynamic sinks in carbonyl chemistry, unlike cobalt analogs (e.g., Co₂(CO)₈) that form diverse polynuclear species . This reflects nickel’s stronger metal-metal bonding preferences in clusters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
